Technical Guide: 2,2'-Oxydipropan-2-ol (CAS 72986-46-0)
Technical Guide: 2,2'-Oxydipropan-2-ol (CAS 72986-46-0)
Notice to the Reader: Publicly available information on the specific chemical compound 2,2'-Oxydipropan-2-ol with CAS number 72986-46-0 is exceptionally limited. The majority of technical literature focuses on the broader category of dipropylene glycol (DPG), which is typically a mixture of isomers, or on other more commercially prevalent isomers. Consequently, this document summarizes the available data for the specified compound and provides context based on the general properties of dipropylene glycol isomers where specific data is absent. A significant portion of the requested in-depth experimental data, particularly concerning biological activity and detailed protocols, is not available in the public domain.
Chemical Identity and Physical Properties
2,2'-Oxydipropan-2-ol is one of the isomers of dipropylene glycol. Its chemical structure consists of two propan-2-ol units linked by an ether bond at the secondary carbon positions.
Synonyms:
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2,2'-Oxybis(2-propanol)
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2-(2-hydroxypropan-2-yloxy)propan-2-ol
The following table summarizes the key identification and physicochemical properties for 2,2'-Oxydipropan-2-ol. It is important to note that some of this data is predicted rather than experimentally verified due to the scarcity of specific research on this isomer.
| Property | Value |
| CAS Number | 72986-46-0 |
| Molecular Formula | C₆H₁₄O₃ |
| Molecular Weight | 134.17 g/mol |
| Boiling Point | 93.0±15.0 °C (Predicted) |
| Density | 1.039±0.06 g/cm³ (Predicted) |
| EINECS Number | 277-175-7 |
Synthesis and Purification
General Synthesis of Dipropylene Glycol Isomers
This reaction can be catalyzed by both acids and bases, and the choice of catalyst and reaction conditions can influence the distribution of the resulting isomers.[2] The process is generally exothermic.[2]
Purification of Isomers
Separating the specific 2,2'-Oxydipropan-2-ol isomer from the mixture of other dipropylene glycol isomers requires advanced purification techniques.
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Distillation: This is the primary method for separating the different glycol products on an industrial scale.[2]
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Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized for the analytical separation and potential preparative purification of the isomers.[2]
The following diagram illustrates a generalized workflow for the production and purification of dipropylene glycol isomers.
Caption: Generalized workflow for dipropylene glycol isomer production.
Analytical Methods
The analysis of dipropylene glycol isomers is typically performed using chromatographic techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: GC-MS for Isomer Separation (General)
A specific, validated protocol for 2,2'-Oxydipropan-2-ol is not available. However, a general method for the separation of dipropylene glycol isomers is described in the literature, which would be the basis for developing a specific method.
Objective: To separate and identify the isomers of dipropylene glycol in a sample.
Instrumentation:
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Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Typical GC-MS Parameters (adapted from general methods for DPG isomers):
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Column: HP-5 capillary column (30m x 0.25mm x 0.25µm) or equivalent.
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Carrier Gas: Helium.
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Injection Mode: Split.
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Temperature Program: An initial oven temperature held for a period, followed by a ramped increase to a final temperature, which is then held.
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MS Detector: Electron Ionization (EI) mode.
Procedure:
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Sample Preparation: A sample containing the dipropylene glycol isomers is dissolved in a suitable solvent (e.g., ethanol, isopropanol). An internal standard may be added for quantitative analysis.
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Injection: The prepared sample is injected into the GC.
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Separation: The different isomers are separated based on their boiling points and interactions with the stationary phase of the GC column.
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Detection and Identification: The separated compounds are detected and identified by the mass spectrometer based on their mass spectra.
Biological Activity and Toxicology
There is a significant lack of specific toxicological and biological activity data for 2,2'-Oxydipropan-2-ol (CAS 72986-46-0). The available information is for the general mixture of dipropylene glycol isomers.
Safety data sheets for dipropylene glycol (mixture of isomers) generally indicate low toxicity.[3][4][5] Based on data for the isomer mixture, dipropylene glycol is not typically classified as hazardous.[3] Standard handling procedures include using in a well-ventilated area and avoiding contact with eyes and skin.[4]
No information was found regarding specific mechanisms of action, signaling pathways, or in-depth pharmacological studies for 2,2'-Oxydipropan-2-ol.
The following diagram illustrates the logical relationship in assessing the safety of this specific isomer, highlighting the current data gap.
Caption: Data availability for toxicological assessment of 2,2'-Oxydipropan-2-ol.
Conclusion
2,2'-Oxydipropan-2-ol (CAS 72986-46-0) is a specific isomer of dipropylene glycol for which there is a notable scarcity of detailed public information. While its basic chemical identity is established, comprehensive experimental data on its synthesis, purification, analytical characterization, biological activity, and toxicology are lacking. The information presented here is largely based on general knowledge of dipropylene glycol and its more common isomers. Further research would be required to fully characterize this specific compound to the level of detail required by drug development and research professionals.
